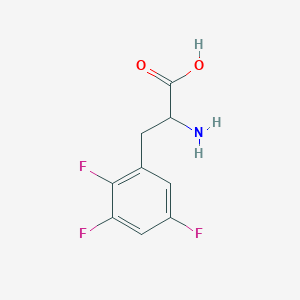

2,3,5-TRIFLUORO-DL-PHENYLALANINE

Description

Significance of Fluorinated Amino Acid Analogues in Chemical Biology and Medicinal Chemistry Research

The incorporation of fluorine into amino acids has become a powerful strategy in chemical biology and medicinal chemistry. rsc.orgnih.govmdpi.comnumberanalytics.com Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence the properties of amino acids and the peptides or proteins into which they are incorporated. mdpi.comnih.gov These modifications can lead to enhanced metabolic stability, increased bioavailability, and altered binding affinities for biological targets. nih.govnumberanalytics.com

Fluorinated amino acids serve as valuable tools for a variety of research applications. nih.gov They can be used as probes for 19F NMR spectroscopy to study protein structure and dynamics, or as PET imaging agents when radiolabeled with 18F. nih.gov Furthermore, the introduction of fluorine can modulate the hydrophobicity and conformational preferences of amino acid side chains, providing a means to fine-tune the properties of peptides and proteins for therapeutic or biotechnological purposes. rsc.orgmdpi.comacs.org

Rationale for Investigating 2,3,5-TRIFLUORO-DL-PHENYLALANINE as a Model System

This compound, a specific isomer of trifluorophenylalanine, presents a unique case for investigation. The "DL" designation indicates that it is a racemic mixture of both D- and L-enantiomers. The strategic placement of three fluorine atoms on the phenyl ring significantly alters its electronic properties compared to the parent amino acid, phenylalanine. This trifluorination pattern creates a distinct electrostatic profile that can influence non-covalent interactions within a biological system.

Researchers are interested in this particular analogue to systematically explore how changes in the aromatic ring's electronic nature affect protein stability, folding, and protein-protein interactions. rsc.orgnih.gov The study of such analogues allows for a detailed dissection of the contributions of aromatic interactions to biological function. nih.gov By comparing the behavior of proteins containing 2,3,5-trifluorophenylalanine to those with other fluorinated or non-fluorinated phenylalanine analogues, scientists can gain a deeper understanding of the forces that govern molecular recognition and catalysis.

Overview of Research Paradigms and Methodologies Applied to this compound Studies

The investigation of this compound and other fluorinated amino acids employs a range of sophisticated research methods. A primary approach involves the incorporation of these unnatural amino acids into peptides and proteins. This can be achieved through chemical methods like solid-phase peptide synthesis or through biosynthetic approaches that utilize engineered aminoacyl-tRNA synthetases. nih.govnih.gov

Once incorporated, a variety of biophysical and biochemical techniques are used to characterize the resulting modified proteins. These include:

Spectroscopic Methods: 19F NMR spectroscopy is a particularly powerful tool for studying the local environment of the fluorinated residue within a protein. nih.gov

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how the fluorinated analogue is accommodated within the protein structure.

Thermodynamic Analysis: Techniques such as differential scanning calorimetry and circular dichroism are used to assess the impact of fluorination on protein stability and folding. acs.org

Functional Assays: Enzyme kinetics and binding assays are employed to determine how the modification affects the biological activity of the protein.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2,3,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-4(2-7(13)9(14)15)8(12)6(11)3-5/h1,3,7H,2,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJKHKSBWXNFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(C(=O)O)N)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5 Trifluoro Dl Phenylalanine and Its Enantiomers

Chemo-enzymatic Synthetic Approaches for 2,3,5-TRIFLUORO-DL-PHENYLALANINE

Chemo-enzymatic synthesis leverages the high stereoselectivity of enzymes to create chiral molecules like the enantiomers of 2,3,5-trifluorophenylalanine, which are difficult to produce using traditional chemical methods alone nih.govnih.gov. These approaches often involve the enzymatic transformation of a prochiral precursor, which can be prepared through conventional organic synthesis researchgate.net. By integrating enzymatic steps, researchers can achieve high yields and enantiomeric excess under mild reaction conditions researchgate.net.

Reductive amination is a cornerstone for the synthesis of amino acids from their corresponding α-keto acids. In the context of D-2,3,5-trifluorophenylalanine, this strategy involves the enzymatic conversion of 2-oxo-3-(2,3,5-trifluorophenyl)propanoic acid into the desired D-amino acid. This biotransformation is highly efficient, particularly when implemented as part of an enzyme cascade to ensure cofactor regeneration.

A prominent example is a two-enzyme coupled system that utilizes a D-amino acid dehydrogenase (DAADH) and a glucose dehydrogenase (GDH) nih.gov. The DAADH catalyzes the primary reaction—the reductive amination of the keto acid using NADPH as a hydride source—while the GDH simultaneously regenerates the consumed NADPH by oxidizing glucose nih.gov. This cyclic process allows for high conversion rates with only a catalytic amount of the expensive cofactor. This system has been successfully applied to produce D-phenylalanine derivatives, including D-2,3,5-trifluorophenylalanine researchgate.net.

Table 1: Key Components in a DAADH/GDH Cascade for Reductive Amination

| Component | Function | Example | Reference |

| Substrate | Prochiral precursor to the target amino acid. | 2-oxo-3-(2,3,5-trifluorophenyl)propanoic acid | researchgate.net |

| Primary Enzyme | Catalyzes the stereoselective amination. | Engineered D-amino acid dehydrogenase (DAADH) | researchgate.netnih.gov |

| Nitrogen Source | Provides the amino group. | Ammonium (NH₄⁺) | nih.gov |

| Cofactor | Provides reducing equivalents (hydride). | NADPH | nih.gov |

| Regeneration Enzyme | Regenerates the oxidized cofactor (NADP⁺ to NADPH). | Glucose dehydrogenase (GDH) | nih.gov |

| Regeneration Substrate | Consumed by the regeneration enzyme. | Glucose | nih.gov |

Transamination, catalyzed by transaminases (or aminotransferases), is another powerful enzymatic method for the asymmetric synthesis of amino acids bioorganica.com.ua. This reaction involves the transfer of an amino group from a donor molecule (such as D-alanine or L-aspartate) to a keto acid acceptor. The stereochemical outcome is determined by the specific transaminase used, with different enzymes capable of producing either the D- or L-enantiomer with high enantiomeric purity.

For the production of enantiopure 2,3,5-trifluorophenylalanine, a D-amino acid transaminase (DAAT) can be employed in an enzymatic cascade to synthesize the D-enantiomer from its corresponding keto acid researchgate.net. The selection of the enzyme is critical, as its substrate specificity and stereoselectivity dictate the success of the synthesis researchgate.net.

Table 2: Comparison of Reductive Amination and Transamination for Amino Acid Synthesis

| Feature | Reductive Amination (via DAADH) | Transamination (via DAAT) |

| Primary Enzyme | D-Amino Acid Dehydrogenase | D-Amino Acid Transaminase |

| Co-substrate | Keto Acid, Ammonium, NADPH | Keto Acid, Amino Donor |

| Byproduct | NADP⁺, Water | Keto Acid of Amino Donor |

| Stereoselectivity | High | High |

| Key Advantage | Direct use of ammonia (B1221849), powerful cofactor regeneration systems. | Avoids direct handling of ammonia; equilibrium-driven. |

| Application | Production of D-2,3,5-trifluorophenylalanine researchgate.net. | Production of D-phenylalanine derivatives researchgate.net. |

Deracemisation is an elegant process that converts a racemic mixture (containing equal amounts of D- and L-enantiomers) into a single, enantiomerically pure product, potentially achieving a theoretical yield of 100%. This is often accomplished through a dynamic kinetic resolution process involving a multi-enzyme cascade.

For this compound, a hypothetical deracemisation protocol to produce the D-enantiomer would involve two key enzymatic steps. First, an L-amino acid oxidase or deaminase would selectively convert the undesired L-2,3,5-trifluorophenylalanine into the intermediate 2-oxo-3-(2,3,5-trifluorophenyl)propanoic acid. Concurrently, a D-selective enzyme, such as a D-amino acid dehydrogenase or transaminase, would convert this keto acid intermediate into the desired D-2,3,5-trifluorophenylalanine researchgate.net. This cyclic process continuously removes the L-enantiomer and funnels it towards the D-enantiomer, shifting the equilibrium until the racemic starting material is fully converted nih.gov.

Hydroamination involves the direct addition of an amine N-H bond across a carbon-carbon double bond of an alkene. This atom-economical method could potentially be used to synthesize 2,3,5-trifluorophenylalanine from a precursor like 2,3,5-trifluorocinnamic acid. While specific applications of this method for 2,3,5-trifluorophenylalanine are not extensively detailed, the general strategy offers a direct route to the amino acid backbone researchgate.net. The reaction can be catalyzed by various transition metals, and achieving high enantioselectivity often requires the use of chiral ligands. This approach represents a potential, though less common, chemo-enzymatic or chemical route to the target compound.

Enzymatic cascades, which involve multiple enzymatic transformations in a single pot, are highly advantageous as they eliminate the need for intermediate purification steps, reduce waste, and can overcome unfavorable thermodynamic equilibria researchgate.net. The synthesis of D-2,3,5-trifluorophenylalanine is a prime example where such cascades have been successfully applied researchgate.net.

Two notable whole-cell cascades for the reductive amination of the corresponding keto acid are:

The DAADH/GDH cascade : This system uses an engineered D-amino acid dehydrogenase (DAADH) for the primary synthesis and a glucose dehydrogenase (GDH) for cofactor regeneration researchgate.net.

The DAAT-based cascade : This cascade involves a D-amino acid transaminase (DAAT) for the synthesis step researchgate.net.

These integrated systems enhance productivity and improve the environmental impact of the synthesis, making them attractive for industrial-scale production researchgate.net.

D-amino acid dehydrogenases are particularly valuable enzymes for producing D-amino acids, which are important building blocks for pharmaceuticals nih.gov. Many effective DAADHs have been created through protein engineering, often starting from meso-diaminopimelate dehydrogenase (meso-DAPDH) nih.govnih.gov. An engineered, thermostable DAADH can catalyze the reversible NADP⁺-dependent oxidative deamination of D-amino acids to their corresponding 2-oxo acids nih.gov.

For synthetic purposes, the reverse reaction—reductive amination—is employed. A highly efficient system for producing D-amino acids pairs a DAADH with a cofactor regeneration enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase researchgate.netnih.govnih.gov. In this cascade, the DAADH converts the α-keto acid of 2,3,5-trifluorophenylalanine into the D-amino acid in the presence of NADPH and ammonia. The GDH then uses glucose to reduce the NADP⁺ byproduct back to NADPH, allowing the cycle to continue until high substrate conversion is achieved nih.gov. This approach has been successfully used to produce D-2,3,5-trifluorophenylalanine, a key precursor for sitagliptin (B1680988) researchgate.net.

Table 3: Detailed Reaction Parameters for DAADH-Catalyzed Synthesis

| Parameter | Description | Details for D-Amino Acid Synthesis | Reference |

| Enzyme Source | Often an engineered meso-DAPDH from thermophilic or mesophilic bacteria. | e.g., from Corynebacterium glutamicum or Symbiobacterium thermophilum. | researchgate.netnih.gov |

| Reaction Type | Asymmetric Reductive Amination. | α-keto acid + NH₄⁺ + NADPH → D-amino acid + NADP⁺ + H₂O | nih.gov |

| Cofactor System | NADPH-dependent; requires a regeneration system for industrial viability. | Paired with Glucose Dehydrogenase (GDH) or Formate Dehydrogenase (FDH). | researchgate.netnih.govnih.gov |

| Substrate Scope | Broad, includes various aliphatic and aromatic α-keto acids. | Includes the keto-acid precursor to 2,3,5-trifluorophenylalanine. | researchgate.netnih.gov |

| Product Purity | Typically high enantiomeric excess (>99% ee). | Optically pure D-amino acids are obtained. | nih.gov |

| Yield | Can be nearly quantitative under optimized conditions. | Yields approaching 100% have been reported for D-amino acids. | nih.gov |

Enzymatic Cascades for Enhanced Stereoselective Synthesis of 2,3,5-Trifluorophenylalanine

Role of D-Amino Acid Transaminases (DAAT)

D-Amino Acid Transaminases (DAATs) are instrumental in the synthesis of D-amino acids, which are crucial components of various pharmaceuticals. nih.gov These enzymes catalyze the transfer of an amino group from a donor D-amino acid to a keto acid acceptor. wikipedia.org This catalytic activity is harnessed in biocatalytic cascades to produce D-phenylalanine derivatives with high enantiomeric purity. polimi.it

A key strategy involves the stereoinversion of L-phenylalanines. In such a system, an L-amino acid deaminase or oxidase first converts the L-enantiomer into its corresponding α-keto acid. Subsequently, a DAAT, often an engineered variant with enhanced activity towards specific substrates, catalyzes the reductive amination of the keto acid intermediate to yield the desired D-amino acid. polimi.it For instance, an engineered DAAT from Bacillus sp. YM-1 has been successfully used in whole-cell biocatalyst systems for these types of cascades. polimi.it

This enzymatic approach has been applied to the synthesis of D-(2,4,5-trifluorophenyl)alanine, a precursor for the antidiabetic drug sitagliptin. nih.gov The process demonstrates the potential of DAATs for the production of structurally similar compounds like 2,3,5-trifluoro-D-phenylalanine. The equilibrium of the transamination reaction, which is typically close to unity, can be shifted towards product formation by using strategies like coupling it with other enzymatic or chemical steps. nih.gov

Table 1: Examples of D-Phenylalanine Derivatives Synthesized Using DAAT-based Cascades

| Starting Material | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| L-4-Fluorophenylalanine | D-4-Fluorophenylalanine | >99% | nih.gov |

| Trifluoro-cinnamic acid | D-(2,4,5-trifluoro-phenyl)alanine | High | nih.gov |

Utilization of Phenylalanine Ammonia-Lyases (PAL) and L-Amino Acid Deaminases (LAAD)

Phenylalanine Ammonia-Lyases (PALs) are enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgfrontiersin.org In the synthetic direction, PALs can be used for the asymmetric hydroamination of cinnamic acid derivatives to produce various L-phenylalanine analogues, a process that is highly atom-economical. nih.govfrontiersin.org The enzyme from Anabaena variabilis (AvPAL) is noted for its broad substrate specificity, making it a valuable tool for biocatalysis. nih.gov

For the synthesis of D-phenylalanine derivatives, PALs are often coupled with other enzymes in a cascade process. A powerful one-pot approach combines the amination activity of PAL with a chemoenzymatic deracemization system. nih.govnih.gov This system typically involves the stereoselective oxidation of the L-amino acid formed by PAL using an L-Amino Acid Deaminase (LAAD), followed by a non-selective reduction of the resulting α-keto acid back to the racemic amino acid, allowing for dynamic kinetic resolution. nih.gov LAADs, such as the membrane-bound enzyme from Proteus mirabilis, catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids and ammonia. nih.govresearchgate.net

A chemo-enzymatic pathway for synthesizing optically pure D-(2,4,5-trifluorophenyl)alanine illustrates this concept. The process starts with trifluoro-cinnamic acid, which is first converted to L-trifluoro-phenylalanine by a PAL. This L-enantiomer is then stereoinverted to the D-enantiomer using a cascade involving an LAAD and a DAAT. nih.gov

Table 2: Enzyme Functions in D-Phenylalanine Derivative Synthesis

| Enzyme | Abbreviation | Catalytic Function | Role in Cascade |

|---|---|---|---|

| D-Amino Acid Transaminase | DAAT | Transfers amino group to a keto acid to form a D-amino acid | Stereoselective synthesis of D-amino acid |

| Phenylalanine Ammonia-Lyase | PAL | Reversible deamination of L-phenylalanine to cinnamic acid | Asymmetric synthesis of L-amino acid from cinnamic acid |

Asymmetric Chemical Synthesis of this compound

Chiral Nickel(II) Complex Mediated Approaches

Asymmetric synthesis of fluorinated α-amino acids can be effectively achieved using chiral Ni(II) complexes of Schiff bases derived from glycine or alanine. nih.gov This methodology provides a practical route to tailor-made amino acids under mild conditions. nih.gov The strategy involves the alkylation of a chiral Ni(II) complex, where the complex serves as a chiral auxiliary, directing the incoming alkyl group to a specific face of the molecule and thus controlling the stereochemistry of the newly formed stereocenter. beilstein-journals.org

This approach has been successfully applied to the synthesis of various fluorinated phenylalanine analogs. beilstein-journals.org For example, the synthesis of Fmoc-protected bis(trifluoromethyl)phenylalanine and tetrafluorotrifluoromethylphenylalanine has been demonstrated with high yields and excellent enantiomeric excess (>99% ee and 90% ee, respectively). beilstein-journals.org The process typically involves the reaction of the Ni(II) complex with a suitable fluorinated benzyl (B1604629) bromide or iodide in the presence of a base. Following the alkylation step, the desired amino acid is liberated from the complex by acidic hydrolysis. beilstein-journals.org The versatility of this method suggests its applicability for the synthesis of 2,3,5-trifluoro-L-phenylalanine by using 2,3,5-trifluorobenzyl halide as the alkylating agent.

Schöllkopf Reagent Applications in Fluorinated Phenylalanine Synthesis

The Schöllkopf method is a well-established and versatile approach for the asymmetric synthesis of α-amino acids. tandfonline.comwikipedia.org The core of this method involves the diastereoselective alkylation of a chiral bislactim ether, commonly derived from L-valine and glycine. wikipedia.org The isopropyl group of the valine residue effectively shields one face of the metalated glycine unit, leading to highly stereoselective alkylation on the opposite face. wikipedia.org

This methodology has been employed for the synthesis of various fluorinated phenylalanine derivatives. nih.gov For instance, the synthesis of N-Boc-protected 2,5-difluoro-D-phenylalanine and 2,4,5-trifluoro-D-phenylalanine was achieved by alkylating the Schöllkopf reagent with the corresponding fluorinated benzyl bromides. nih.gov The initial alkylation products are then hydrolyzed under acidic conditions to cleave the auxiliary and yield the amino acid ester, which can be subsequently protected and saponified to the final N-protected amino acid. nih.gov The synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine has also been reported, showcasing the method's tolerance to different substituents on the aromatic ring. tandfonline.com

Jackson's Methodology for Aryl Fluorinated Amino Acids

A powerful and modular approach for the synthesis of aryl fluorinated amino acids was developed by Jackson and coworkers, primarily utilizing the Negishi cross-coupling reaction. nih.gov This methodology allows for the coupling of readily available halogenated aryl species with a chiral amino acid precursor. nih.gov

The key starting material is typically an iodo-serine derivative. Through a halo-zinc intermediate and in the presence of a palladium catalyst, this serine derivative can be coupled with various fluorinated aryl halides to generate a wide range of fluorinated phenylalanine analogs and other aromatic α-amino acids in excellent yields. nih.gov The modularity of this approach is a significant advantage, as it allows for the rapid synthesis of amino acid libraries by simply changing the fluorinated aryl coupling partner. nih.gov This method has been used to access not only α-amino acids but also fluorinated β- and γ-amino acids. nih.gov

Radiosynthesis and Isotopic Labeling of this compound Analogues for Research

Radiolabeled and isotopically labeled amino acids are invaluable tools in biomedical research, particularly for molecular imaging techniques like Positron Emission Tomography (PET) and for probing protein structure and function using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

The radiosynthesis of fluorinated phenylalanine analogues most commonly involves the introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F, half-life ≈ 110 min). nih.gov A common strategy for producing ¹⁸F-labeled aryl fluorides is through nucleophilic substitution on a suitable precursor. For example, 2-[¹⁸F]fluoro-L-phenylalanine has been synthesized in a three-step process starting from [¹⁸F]fluoride, involving an isotopic exchange reaction, decarbonylation, and subsequent deprotection. rsc.org Both conventional heating and microwave irradiation have been utilized for these radiosyntheses, with radiochemical yields reaching up to 43-49%. rsc.org Another approach involves the direct radiofluorination of L-phenylalanine using [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite ([¹⁸F]AcOF), which produces a mixture of ortho, meta, and para isomers. nih.gov

For NMR studies, stable isotopes such as carbon-13 (¹³C), deuterium (²H), and fluorine-19 (¹⁹F) are incorporated. researchgate.netwikipedia.org A method has been developed for the synthesis of [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine from commercially available isotope sources like [2-¹³C] acetone and deuterium oxide. This isotopically labeled compound can then be incorporated into proteins via standard E. coli overexpression systems, providing a powerful probe for NMR-based structural biology applications. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| D-Amino Acid Transaminase |

| Phenylalanine Ammonia-Lyase |

| L-Amino Acid Deaminase |

| 2,3,5-Trifluoro-D-phenylalanine |

| 2,3,5-Trifluoro-L-phenylalanine |

| 2,4,5-Trifluorophenylalanine |

| 2,5-Difluoro-D-phenylalanine |

| 3-Azide-4-fluoro-L-phenylalanine |

| 4-Fluorophenylalanine |

| Sitagliptin |

| Trifluoro-cinnamic acid |

| trans-Cinnamic acid |

| α-Keto acid |

| Nickel(II) |

| Glycine |

| Alanine |

| 2,3,5-Trifluorobenzyl halide |

| L-Valine |

| Benzyl bromide |

| Iodo-serine |

| Palladium |

| Fluorine-18 |

| Carbon-13 |

| Deuterium |

| Fluorine-19 |

| 2-[¹⁸F]Fluoro-L-phenylalanine |

| [¹⁸F]Acetyl hypofluorite |

| [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine |

| Acetone |

| Deuterium oxide |

| Fmoc-[2.3.5.6F]TfMePhe |

| Fmoc-bisTfMePhe |

| N-Boc-protected 2,5-difluoro-D-phenylalanine |

| N-Boc-protected 2,4,5-trifluoro-D-phenylalanine |

Comparative Analysis of Synthetic Pathways: Efficiency, Enantiomeric Excess, and Yield in Academic Contexts

Detailed research findings highlight the distinct advantages and limitations of each approach. Methods employing chiral auxiliaries, for instance, are well-established but can involve multiple steps for attaching and removing the auxiliary group. In contrast, catalytic asymmetric methods and enzymatic syntheses offer more direct routes to the desired enantiopure products.

One prominent strategy involves the asymmetric hydrogenation of an enamine precursor. For example, the synthesis of N-Boc-(R)-2,5-difluorophenylalanine was achieved through the asymmetric hydrogenation of an enamino ester intermediate. This method is notable for its exceptional enantioselectivity, affording the product with an enantiomeric excess greater than 99% nih.gov.

Another widely explored avenue is the alkylation of chiral glycine templates. The Schöllkopf reagent, a chiral bis-lactim ether, serves as a popular chiral auxiliary. Its alkylation with fluorinated benzyl bromides followed by hydrolysis has been used to synthesize various fluorinated phenylalanines nih.gov. Similarly, the alkylation of Ni(II) complexes of glycine Schiff bases with fluorine-containing benzyl chlorides can produce enantiomerically enriched (S)-fluorinated phenylalanine derivatives with an enantiomeric excess of less than 90% nih.gov. A related method utilizing a different chiral auxiliary for the synthesis of 3,4,5-trifluoro-phenylalanine hydrochloride resulted in a high yield of 86% and a high enantiomeric excess of 95% nih.govbeilstein-journals.org. These methods demonstrate the utility of metal complexes in stereocontrolled synthesis, although the enantioselectivity can be variable.

More modest results have been observed in transamination reactions involving zinc(II) complexes, which yielded fluorinated phenylalanine derivatives in moderate yields but with lower enantiomeric excesses, typically ranging from 33% to 66% ee nih.gov.

The following tables provide a comparative overview of the data found in academic literature for the synthesis of various trifluorinated phenylalanine enantiomers and related compounds, illustrating the performance of different synthetic strategies.

Table 1: Asymmetric Synthesis of Trifluorophenylalanine Derivatives

This table is interactive. You can sort the columns by clicking on the headers.

| Synthetic Method | Target Compound | Yield | Enantiomeric Excess (ee) | Source |

| Chiral Auxiliary (Ni(II) Complex) | (S)-Fluorinated Phenylalanines | Moderate | <90% | nih.gov |

| Chiral Auxiliary | 3,4,5-trifluoro-Phe HCl | 86% | 95% | nih.govbeilstein-journals.org |

| Transamination (Zn(II) Complex) | Fluorinated Phenylalanines | Moderate | 33-66% | nih.gov |

Table 2: Comparison with Other Asymmetric and Enzymatic Methods

This table is interactive. You can sort the columns by clicking on the headers.

| Synthetic Method | Target Compound | Yield | Enantiomeric Excess (ee) | Source |

| Asymmetric Hydrogenation | N-Boc-(R)-2,5-difluorophenylalanine | N/A | >99% | nih.gov |

| Enzymatic Reductive Amination | (R)-3-fluoroalanine | >85% | ~100% | nih.govbiorxiv.org |

| Enzymatic Reductive Amination | (S)-3-fluoroalanine | >85% | ~100% | nih.govbiorxiv.org |

This comparative analysis underscores a clear trend in the field: while traditional methods involving chiral auxiliaries remain valuable, providing good to excellent yields and enantioselectivity, the development of catalytic asymmetric and, particularly, enzymatic approaches offers pathways with superior enantiomeric control and high efficiency. The choice of synthetic route in an academic context often depends on the specific requirements for enantiopurity, scale, and the availability of starting materials and catalysts.

Biochemical and Enzymatic Investigations of 2,3,5 Trifluoro Dl Phenylalanine

Substrate Specificity and Reactivity in Enzymatic Systems

The introduction of fluorine atoms into the phenylalanine structure can significantly influence its recognition and processing by enzymes that naturally act on phenylalanine. These interactions are critical for understanding enzyme mechanisms and for the potential development of enzyme inhibitors or novel biocatalytic processes.

Interaction with Phenylalanine Ammonia-Lyase (PAL) and its Variants

Phenylalanine ammonia-lyase (PAL) is a key enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849), a crucial step in the phenylpropanoid pathway in plants, fungi, and some bacteria. wikipedia.org The substrate specificity of PAL is a subject of considerable research, and the use of fluorinated phenylalanine analogs like 2,3,5-trifluoro-DL-phenylalanine helps to elucidate the electronic requirements of the catalytic mechanism.

A multi-enzymatic cascade process has been developed to synthesize D- and L-phenylalanine derivatives using PAL, highlighting the enzyme's utility in biocatalysis. nih.gov This system could potentially be adapted for the synthesis of optically pure enantiomers of 2,3,5-trifluorophenylalanine.

Studies with Aminotransferases and Deaminases

Aminotransferases and deaminases are other classes of enzymes that interact with amino acids. While direct studies on the interaction of this compound with these enzymes are not detailed in the provided results, the principles of substrate recognition suggest that the fluorinated analog would be a subject of interest. The hydrophobic and aromatic nature of the side chain is a key recognition element for many of these enzymes. russelllab.org The introduction of fluorine would alter the hydrophobicity and electronic distribution of the phenyl ring, likely impacting binding affinity and catalytic efficiency.

Impact on Protein Folding and Stability: Research Models

The incorporation of non-canonical amino acids like this compound into proteins is a powerful tool for studying the principles of protein folding and stability. The unique properties of fluorine can introduce subtle yet significant changes to the intramolecular forces that govern protein structure.

Modulation of Hydrophobicity and its Consequences for Protein Structure

The hydrophobic effect is a primary driving force in protein folding, burying hydrophobic residues in the protein core. nih.govresearchgate.net Fluorine is the most electronegative element, and its substitution onto an aromatic ring can significantly alter the hydrophobicity of the amino acid side chain. The hydrophobicity of an amino acid is a key determinant of its location within a protein structure, with hydrophobic residues typically found in the protein's interior. sigmaaldrich.com

The introduction of multiple fluorine atoms, as in this compound, is expected to increase the hydrophobicity of the phenylalanine side chain. This increased hydrophobicity can lead to enhanced stabilization of the protein core through more favorable packing interactions. However, the precise impact on stability is complex and can also be influenced by unfavorable electrostatic interactions between the fluorine atoms and the surrounding protein environment.

| Parameter | Description | Expected Impact of 2,3,5-Trifluorophenylalanine Incorporation |

| Hydrophobicity | The tendency of the amino acid side chain to avoid water. | Increased hydrophobicity compared to phenylalanine. |

| Protein Core Packing | The efficiency with which amino acid side chains are packed in the protein interior. | Potentially tighter packing due to increased hydrophobicity. |

| Conformational Stability | The overall free energy difference between the folded and unfolded states of a protein. | May increase or decrease depending on the specific protein context and the balance of hydrophobic and electrostatic interactions. |

Enzymatic Reaction Mechanisms Probed by this compound Substitution

Substituting natural amino acids with fluorinated analogs like this compound can be a powerful strategy to probe enzymatic reaction mechanisms. The electron-withdrawing nature of fluorine atoms can alter the pKa of nearby functional groups and influence the stability of reaction intermediates, providing mechanistic insights.

For enzymes that catalyze reactions involving the aromatic ring of phenylalanine, the presence of fluorine atoms can significantly impact the reaction rate and pathway. For example, in enzymes that proceed through an electrophilic aromatic substitution mechanism, the electron-withdrawing fluorine atoms would be expected to deactivate the ring, slowing down the reaction. Conversely, for reactions involving nucleophilic attack on the ring, the fluorine atoms might enhance reactivity.

While specific examples of using this compound to probe enzymatic mechanisms are not detailed in the provided search results, the principle is well-established in enzymology. The study of how an enzyme's activity is altered by such a substitution can reveal critical information about the transition state structure and the electronic demands of the catalytic process.

Probing Catalytic Cycles with Fluorinated Tyrosine Analogues in Ribonucleotide Reductase Research

Ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis and repair. nih.govnih.gov The class Ia RNRs utilize a tyrosyl radical (Y·) for their catalytic activity. nih.gov The study of this radical and its role in the catalytic cycle has been significantly advanced by the use of fluorinated tyrosine analogues. nih.gov

Researchers have successfully incorporated fluorotyrosines (FnYs), including 2,3,5-trifluorotyrosine, site-specifically into the α2 and β2 subunits of Escherichia coli class Ia RNR. nih.govacs.org This was achieved through the use of an evolved aminoacyl-tRNA synthetase (aaRS) that can charge an orthogonal tRNA with various fluorinated tyrosines while maintaining high specificity over the natural tyrosine. nih.gov

The incorporation of these analogues, particularly at position 122 of the β2 subunit where a stable tyrosyl radical normally resides, allows for the generation of long-lived fluorinated tyrosyl radicals (FnY·). nih.govacs.org These FnY· exhibit distinct electron paramagnetic resonance (EPR) properties, which facilitate detailed spectroscopic analysis. nih.gov For instance, the unique EPR signature of the 2,3,5-F3Y· has enabled the detection and identification of new on-pathway tyrosyl radicals that accumulate due to energetic and/or conformational modulations within the enzyme. nih.gov

The activities of RNRs containing these fluorinated analogues vary, demonstrating that the electronic properties of the fluorinated tyrosine can modulate enzyme function. acs.org This approach provides a powerful method for dissecting the radical-hopping pathway and understanding the intricate mechanism of RNR catalysis. nih.govacs.org

Investigating Specific Enzyme-Substrate Interactions through Fluorine Substitution

The substitution of hydrogen with fluorine in a substrate molecule can provide valuable insights into enzyme-substrate interactions. researchgate.net Fluorine's high electronegativity and relatively small size can alter the electronic properties of the substrate without causing significant steric hindrance. researchgate.netnih.gov This allows researchers to probe the importance of specific electronic interactions in enzyme binding and catalysis. researchgate.net

The use of fluorinated analogues as mechanistic probes is a common strategy in enzymology. researchgate.net The electron-withdrawing nature of fluorine can destabilize cationic intermediates and transition states that may form during an enzymatic reaction. researchgate.net By observing the effect of fluorine substitution on reaction rates and product formation, researchers can infer the nature of the catalytic mechanism. researchgate.net

For example, in studies of cytochromes P450, fluorinated derivatives of endogenous substrates have been used to investigate the effects on enzyme activity. nih.govrsc.org The introduction of fluorine at the site of metabolism can block hydroxylation reactions, while in some cases, fluorination at other positions can still allow for other catalytic reactions to occur. nih.govrsc.org Spectral binding assays have shown that these fluorinated analogues can still enter the active site, indicating that the observed effects are due to direct influences on the catalytic process rather than impaired binding. nih.govrsc.org In some instances, a single fluorine atom has even been shown to increase the binding affinity between the ligand and the enzyme. nih.gov

This approach highlights how the strategic placement of fluorine atoms can be used to dissect enzyme mechanisms and potentially redirect metabolic pathways. rsc.org

Role in Metabolic Pathway Research and Analogue Biosynthesis

Integration into Aromatic Amino Acid Biosynthesis Pathways in Model Organisms

The biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—originates from the shikimate pathway, which produces the common precursor chorismate. youtube.comresearchgate.net In various organisms, the machinery for protein synthesis can sometimes incorporate amino acid analogues, including fluorinated ones, into proteins. This "miscoding" can occur through the promiscuity of the natural biosynthetic enzymes or through engineered systems. nih.gov

The ability to incorporate fluorinated phenylalanine analogues into proteins in both bacterial and mammalian cells has been demonstrated. nih.gov This is often achieved by evolving specific aminoacyl-tRNA synthetases (aaRS) that recognize the unnatural amino acid and attach it to a corresponding tRNA. nih.gov For example, pyrrolysine-based aaRS/tRNA pairs have been developed to site-specifically encode a range of fluorinated phenylalanine analogues, including those with di-, tri-, tetra-, and penta-fluoro substitutions. nih.gov

The successful incorporation of these analogues allows for the production of proteins with modified properties, which can be used to study protein structure, function, and stability in a cellular context. nih.govnih.gov This approach provides a powerful tool for molecular engineering and for investigating biological mechanisms that rely on aromatic interactions. nih.gov

Insights into Phenylalanine Catabolism and Metabolism using Fluorinated Analogues

Phenylalanine is an essential amino acid that is primarily metabolized in the liver to tyrosine by the enzyme phenylalanine hydroxylase. youtube.comyoutube.com This is the first and rate-limiting step in the catabolism of phenylalanine. youtube.com Subsequent steps break down tyrosine into smaller molecules that can enter central metabolic pathways. youtube.comyoutube.com

The use of fluorinated phenylalanine analogues can provide insights into the specificity and mechanism of the enzymes involved in phenylalanine catabolism. The introduction of fluorine atoms can alter the electronic and steric properties of the amino acid, potentially affecting how it is recognized and processed by metabolic enzymes. nih.gov

While direct studies on the catabolism of this compound are not extensively detailed in the provided context, the general principles of using fluorinated analogues apply. For example, if 2,3,5-trifluorophenylalanine were to be a substrate for phenylalanine hydroxylase, the electronic properties of the fluorinated ring would likely influence the rate of hydroxylation.

Furthermore, the study of how organisms handle these analogues can reveal the flexibility and limitations of their metabolic pathways. The ability to incorporate fluorinated amino acids into proteins also has implications for understanding protein turnover and catabolic stability. nih.gov

2,3,5 Trifluoro Dl Phenylalanine As a Research Probe and Chemical Biology Tool

Applications in Protein Engineering and Unnatural Amino Acid Incorporation

The site-specific incorporation of 2,3,5-trifluoro-DL-phenylalanine into a protein of interest is achieved through the expansion of the genetic code. This process relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the unnatural amino acid and direct its insertion in response to a specific codon, typically a nonsense or "stop" codon like the amber codon (UAG).

Genetic Encoding via Pyrrolysine-based Aminoacyl-tRNA Synthetase/tRNA Pairs

The pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea like Methanosarcina mazei and Methanosarcina barkeri are a widely utilized orthogonal pair for genetic code expansion. researchgate.net The native PylRS exhibits a remarkable degree of substrate promiscuity, which makes it an excellent starting point for engineering new variants that can recognize and incorporate a wide array of ncAAs. nih.gov

Through directed evolution and rational design, PylRS mutants have been developed to specifically accommodate various phenylalanine derivatives. nih.govrsc.org For instance, engineered PylRS variants have been successfully employed to incorporate a spectrum of fluorinated phenylalanines into proteins in both E. coli and mammalian cells. researchgate.net One notable study demonstrated the efficient, site-specific incorporation of a tri-fluorinated phenylalanine, 2,3,6-F-Phe, using an evolved PylRS mutant. nih.gov This success with a closely related isomer strongly suggests the feasibility of developing a specific PylRS/tRNAPyl pair for the genetic encoding of this compound. The process would involve creating a library of PylRS mutants and screening for variants that can efficiently aminoacylate tRNAPyl with this compound, enabling its ribosomal incorporation at a designated UAG codon within a target gene.

Site-Specific Incorporation for Studying Protein Function and Dynamics

The ability to introduce this compound at a specific position within a protein opens up avenues for detailed functional and dynamic studies. nih.gov The introduction of fluorine atoms into the phenyl ring alters its electronic properties without significantly increasing its size, making it a subtle yet powerful probe. By replacing a native phenylalanine or other aromatic residues with this fluorinated analog, researchers can investigate the role of aromatic interactions, such as π-π stacking and cation-π interactions, in protein folding, stability, and molecular recognition. nih.gov The unique ¹⁹F NMR signature of the incorporated amino acid provides a sensitive handle to monitor local environmental changes, offering insights into protein dynamics and conformational changes that are crucial for its biological activity.

Structural Biology Applications

The presence of fluorine atoms in this compound makes it an exceptional tool for structural biology, particularly for studies utilizing ¹⁹F NMR spectroscopy.

Use in Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy for Conformational Studies

¹⁹F NMR is a powerful technique for studying protein structure and conformational changes. nih.govnih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high detection sensitivity. ucla.edu Crucially, since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of proteins containing a fluorinated amino acid are free from background signals. ucla.edu

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. ucla.edu Therefore, when this compound is incorporated into a protein, the resulting ¹⁹F NMR spectrum provides a distinct signal for each fluorinated site. Changes in protein conformation, whether induced by ligand binding, protein-protein interactions, or changes in experimental conditions, will alter the local environment of the fluorine atoms, leading to measurable changes in their chemical shifts. nih.govnih.gov This allows for the precise monitoring of conformational dynamics at specific locations within the protein.

| Property | Description | Advantage for Protein Studies |

|---|---|---|

| Spin | 1/2 | Sharp NMR signals |

| Natural Abundance | 100% | High sensitivity, no isotopic labeling required |

| Gyromagnetic Ratio (rad T⁻¹ s⁻¹) | 25.181 × 10⁷ | High sensitivity, comparable to ¹H |

| Chemical Shift Range | >300 ppm | High sensitivity to local environment, minimal signal overlap |

Elucidation of Protein-Protein and Protein-Ligand Interactions

The sensitivity of the ¹⁹F NMR signal to the local environment makes this compound an ideal probe for studying molecular interactions. nih.govnih.gov By incorporating this amino acid at or near a binding interface, researchers can monitor the binding of ligands or other proteins.

Upon the formation of a protein-ligand or protein-protein complex, the chemical environment of the incorporated fluorinated residue often changes, resulting in a perturbation of the ¹⁹F NMR signal. rsc.org This can manifest as a change in chemical shift, line broadening, or the appearance of new signals, providing information about the binding event. nih.gov By titrating a binding partner and monitoring the changes in the ¹⁹F NMR spectrum, it is possible to determine binding affinities (Kd), kinetics (kon and koff), and even gain insights into the structural changes that occur upon binding. nih.govrsc.org This approach is particularly valuable for studying interactions that are difficult to characterize by other methods, such as those involving weak binders or large, complex systems.

Mechanistic Studies of Biological Processes

The unique properties of this compound can be leveraged to gain mechanistic insights into various biological processes. By replacing a key phenylalanine residue in an enzyme's active site, for example, researchers can probe the role of aromatic interactions in substrate binding and catalysis. The altered electronic nature of the fluorinated phenyl ring can modulate the strength of these interactions, and the resulting changes in enzyme activity can be correlated with the specific properties of the fluorinated analog.

Investigation of Aromatic Interactions in Ligand Recognition

The benzyl (B1604629) side chain of phenylalanine is primarily hydrophobic, but it also participates in crucial, energetically favorable aromatic interactions, including π-π stacking and cation-π interactions. nih.gov These electrostatic contributions are increasingly recognized as vital for ligand recognition by proteins. nih.gov However, distinguishing these electrostatic effects from general hydrophobic interactions using conventional mutagenesis can be challenging.

Incorporating fluorinated phenylalanine analogues, such as 2,3,5-trifluorophenylalanine, provides a precise method to modulate the electrostatic nature of the aromatic ring. This approach allows researchers to dissect the specific contributions of aromatic interactions to the binding affinity and specificity of a ligand.

A clear example of the importance of such aromatic interactions is seen in human surfactant protein D (SP-D), an innate immune effector. nih.govsemanticscholar.org The protein's carbohydrate recognition domain (CRD) contains a conserved phenylalanine residue, Phe-335. nih.govsemanticscholar.org Crystallographic studies have shown that the aromatic ring of Phe-335 stacks against the terminal glucose or nitrophenyl ring of its ligands, stabilizing the interaction. nih.govsemanticscholar.org Site-directed mutagenesis experiments underscore this finding: replacing Phe-335 with a non-aromatic residue like leucine (B10760876) reduces the affinity for certain ligands, while substituting it with other aromatic residues like tyrosine or tryptophan restores preferential binding. nih.gov This demonstrates that the aromatic ring provides a critical stabilizing interaction. semanticscholar.org Using fluorinated analogues in such a system would enable a more quantitative analysis of how changes in the ring's electrostatic potential directly impact binding affinity.

Analysis of Amino Acid Contributions to Protein Function and Stability in Cellular Contexts

Beyond isolated ligand-binding events, understanding the role of specific amino acid interactions in the broader context of protein function and stability within a living cell is a key goal of chemical biology. Serial fluorination of phenylalanine residues is a validated method to specifically alter a protein's electrostatic characteristics to study these contributions. nih.gov

One study demonstrated this by expressing superfolder green fluorescent protein (sfGFP) with various fluorinated phenylalanine analogues encoded at a specific position. The fidelity of incorporating these unnatural amino acids was a critical factor for the success of the experiments.

| Phenylalanine Analog | Synthetase System | Encoding Fidelity (%) | Reference |

|---|---|---|---|

| Penta-fluoro Phe | PheX-D6 | 98.2 | nih.gov |

| 2,3,5,6-tetrafluoro Phe | PheX-D6 | 98.7 | nih.gov |

| 2,3,6-trifluoro Phe | PheX-D6 | 100.0 | nih.gov |

| 2,6-difluoro Phe | PheX-D6 | 95.0 | nih.gov |

| Penta-fluoro Phe | PheX-B5 | 97.5 | nih.gov |

| 2,3,5,6-tetrafluoro Phe | PheX-B5 | 97.9 | nih.gov |

| 2,3,6-trifluoro Phe | PheX-B5 | 88.1 | nih.gov |

| 2,6-difluoro Phe | PheX-B5 | 81.8 | nih.gov |

| 2-fluoro Phe | PheX-B5 | 95.6 | nih.gov |

Design of Enzyme Inhibitors and Probes for Biochemical Targets

The unique properties of fluorinated phenylalanines make them valuable building blocks in the design of potent and specific enzyme inhibitors.

Incorporation into Peptide-based Proteasome Inhibitors for Specificity Research

The proteasome is a critical target in anticancer therapy, with drugs like the peptide boronate bortezomib (B1684674) being approved for treating multiple myeloma. nih.gov The design of most proteasome inhibitors (PIs) begins with a peptide or pseudopeptide structure that is then modified to enhance interactions with the enzyme's catalytic sites. nih.gov The ease of derivatizing the peptide backbone provides a straightforward path for developing PIs with new or improved activities. researchgate.net

A key strategy in inhibitor design is to modify the amino acid residues within the peptide to improve specificity for the target. Research has shown that incorporating constrained analogues of phenylalanine at the C-terminus of peptide-based inhibitors can modulate their activity, for instance, by selectively inhibiting the caspase-like activity of the proteasome's β1 subunit or the trypsin-like activity. medchemexpress.cn The introduction of a trifluorinated phenylalanine analogue like 2,3,5-trifluorophenylalanine into such a peptide scaffold represents a rational design approach to fine-tune the inhibitor's electrostatic interactions with the proteasome's active site, potentially leading to enhanced specificity and potency.

Synthesis of Phosphonic Acid Analogues for Aminopeptidase (B13392206) Inhibition Studies

Aminopeptidases are another class of enzymes implicated in various diseases, including cancer, making them important therapeutic targets. nih.gov α-Aminophosphonic acids, which are structural bioisosteres of α-amino acids, are known to be effective enzyme inhibitors. nih.gov

Researchers have synthesized libraries of phosphonic acid analogues of phenylalanine, including derivatives with fluorine atoms on the phenyl ring, to serve as inhibitors of alanyl aminopeptidases. nih.gov These compounds are designed to mimic the natural amino acid substrate but with a phosphonic acid group replacing the carboxylic acid, which can interact strongly with the metal cofactor (typically zinc) in the enzyme's active site.

The synthesis of these analogues involves a multi-step process, which can be adapted to produce various substituted derivatives.

| Step | Description | Reagents/Method | Reference |

|---|---|---|---|

| 1 | Esterification | The starting substituted phenylacetic acid is reacted with methanol (B129727) and chlorotrimethylsilane. | nih.gov |

| 2 | Oxidation | The corresponding alcohol is oxidized to an aldehyde using pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). | nih.gov |

| 3 | Kabachnik-Fields Reaction | The aldehyde is reacted with an amine and a dialkyl phosphite (B83602) to form the α-aminophosphonate. | nih.gov |

| 4 | Hydrolysis | The phosphonate (B1237965) esters are hydrolyzed to the final phosphonic acid. | nih.gov |

Enzymatic studies of these compounds against human (hAPN) and porcine (pAPN) aminopeptidases revealed that fluorinated homophenylalanine and phenylalanine derivatives possess significant inhibitory potential, with some compounds showing inhibition constants in the submicromolar range. nih.gov This demonstrates that the strategic placement of fluorine atoms on the phenyl ring is a viable strategy for developing potent aminopeptidase inhibitors. nih.gov

Advanced Analytical and Derivatization Strategies for 2,3,5 Trifluoro Dl Phenylalanine

Chiral Resolution and Enantioselective Separation Techniques

As 2,3,5-Trifluoro-DL-phenylalanine is synthesized as a racemic mixture, the separation of its D- and L-enantiomers is crucial for many of its potential applications, particularly in biological systems where stereochemistry dictates activity.

A common and effective method for separating enantiomers is through derivatization with a chiral agent to form diastereomers, which can then be separated using standard, non-chiral chromatography. For amino acids like phenylalanine and its derivatives, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a well-established homochiral agent. nih.gov

The process involves the reaction of the primary amine of the DL-amino acid with Marfey's reagent. This reaction creates two diastereomers (L-D and L-L) that possess different physical properties and, therefore, exhibit different retention times on a reversed-phase HPLC column. nih.gov This allows for their separation and quantification. This technique is highly sensitive and provides a reliable means to assess the enantiomeric purity of a sample. nih.gov

Table 1: Comparison of Chiral Resolution Strategies

| Strategy | Principle | Typical Reagent/Enzyme | Analytical Method | Key Advantage |

|---|---|---|---|---|

| Homochiral Derivatization | Covalent bonding to a chiral molecule to form diastereomers with separable properties. | Marfey's Reagent (FDAA) | Reversed-Phase HPLC | Creates diastereomers that can be separated on standard achiral columns. nih.gov |

| Enzymatic Resolution | Selective enzymatic conversion of one enantiomer, allowing for the separation of the remaining one. | L-amino acid oxidase (L-aao), Lipase (B570770) | HPLC with Chiral Column | High stereoselectivity, yielding optically pure enantiomers under mild conditions. core.ac.ukavantipublishers.com |

Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical methods for separating enantiomers. core.ac.uk This technique leverages the stereospecificity of enzymes to act on only one enantiomer in a racemic mixture.

L-amino acid oxidases (L-aaos), for instance, are flavoenzymes that catalyze the oxidative deamination of L-amino acids to produce an α-keto acid, ammonia (B1221849), and hydrogen peroxide. core.ac.uk When applied to a racemic mixture of an amino acid like DL-phenylalanine, the L-aao will selectively degrade the L-enantiomer, leaving the D-enantiomer untouched and optically pure. core.ac.uk Studies have demonstrated the successful resolution of DL-phenylalanine using L-aao from Aspergillus fumigatus, achieving high enantiomeric purity for the D-phenylalanine. core.ac.uk Similarly, enzymes like lipase have been employed as chiral selectors in membrane-based separation processes to resolve DL-phenylalanine. avantipublishers.com This approach could be readily adapted for the resolution of this compound.

Derivatization for Spectroscopic and Chromatographic Characterization

Chemical derivatization is frequently employed to improve the volatility, thermal stability, and chromatographic behavior of amino acids for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC/MS).

Trifluoroacetylation is a robust derivatization technique used to enhance the analysis of compounds with active hydrogens, such as the amine and carboxyl groups in amino acids. nih.govmdpi.com The reaction typically uses trifluoroacetic anhydride (B1165640) (TFAA), which is highly reactive. mdpi.com This process converts the non-volatile amino acid into a volatile trifluoroacetyl derivative suitable for GC/MS.

The resulting derivatives offer several advantages over other methods like silylation, including greater stability, shorter chromatographic retention times, and improved peak symmetry. nih.govmdpi.com This leads to better quantification and lower limits of detection, making it a powerful method for analyzing trace amounts of compounds like this compound in complex matrices. nih.gov

The introduction of fluorinated groups into an analyte molecule can significantly enhance its detectability, especially in GC systems using an electron capture detector (ECD) or mass spectrometry with negative chemical ionization (NCI). nih.gov The high electronegativity of fluorine atoms increases the electron-capturing ability of the derivative, leading to a much stronger signal and improved sensitivity. nih.gov

Reagents such as heptafluorobutyryl anhydride are used for this purpose. rsc.org Derivatization with these highly fluorinated agents can increase the limit of detection by an order of magnitude compared to less fluorinated derivatives. nih.gov This strategy is particularly advantageous for trace analysis in forensic or environmental samples. nih.govrsc.org

Table 2: Common Derivatization Reagents for GC/MS Analysis

| Derivatizing Agent | Abbreviation | Target Functional Groups | Key Advantages |

|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | Amines, Carboxylic acids, Hydroxyls | Forms stable, volatile derivatives; improves peak shape and reduces retention time. nih.govmdpi.com |

| Heptafluorobutyryl anhydride | HFBA | Amines, Phenols, Hydroxyls | Creates highly electronegative derivatives for enhanced sensitivity with ECD and NCI-MS. nih.govrsc.org |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amines, Carboxylic acids, Hydroxyls | A common silylating reagent that produces volatile and thermally stable derivatives. |

Photoaffinity Labeling and Crosslinking Applications in Research

Photoaffinity labeling is a powerful technique for identifying and characterizing ligand-binding sites within biological macromolecules like proteins. nih.govnih.gov This method uses a photo-reactive analog of a ligand to form a stable, covalent bond with its target receptor upon activation by UV light. nih.gov

An analog of this compound could be synthesized to include a photo-reactive moiety, such as a diazirine or benzophenone (B1666685) group. nih.gov Diazirines are often preferred as they are small and generate highly reactive, non-specific carbenes upon photolysis, which can insert into nearby C-H or N-H bonds at the binding site. nih.gov

The experimental workflow typically involves:

Synthesizing a photoaffinity probe, often incorporating an alkyne or azide (B81097) "handle" for subsequent detection. plos.org

Incubating the probe with the biological system (e.g., cells or purified protein) to allow for binding.

Exposing the mixture to UV light of a specific wavelength to activate the photo-reactive group and induce covalent crosslinking to the target. nih.gov

Using the handle to attach a reporter tag (e.g., a fluorescent dye like Cy5.5 or biotin) via "click chemistry". nih.govplos.org

Analyzing the labeled proteins by methods like SDS-PAGE and mass spectrometry to identify the binding partner. nih.gov

This approach allows researchers to capture transient or non-covalent interactions and provides invaluable information about drug targets and protein-protein interactions. nih.govplos.org

Table 3: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |

|---|---|---|---|

| Phenyl Azide | 250-300 nm | Nitrene | Historically significant; can undergo rearrangement. nih.gov |

| Benzophenone | ~350 nm | Triplet Ketone | Reacts preferentially with C-H bonds; relatively stable to water. nih.gov |

| Diazirine | ~350 nm | Carbene | Highly reactive and non-specific; small size minimizes ligand modification. nih.gov |

Computational and Theoretical Studies of 2,3,5 Trifluoro Dl Phenylalanine

Molecular Modeling and Docking Simulations

Predicting Interactions with Enzymes and Binding Sites

There are no specific molecular docking studies in the available literature that predict the interactions of 2,3,5-Trifluoro-DL-phenylalanine with specific enzymes or their binding sites. Research in this area tends to focus on other isomers, such as (R)-2,4,5-Trifluorophenylalanine, which is a known building block for several antidiabetic drugs, including Sitagliptin (B1680988) and Retagliptin. nih.gov Computational docking for those related compounds helps in understanding their interaction with enzymes like dipeptidyl peptidase-4 (DPP-4), but this data cannot be directly extrapolated to the 2,3,5-trifluoro isomer. nih.gov

Elucidating Conformational Preferences and Stereoelectronic Effects

Specific studies elucidating the conformational preferences and stereoelectronic effects of this compound are not available. While research on other fluorinated amino acids shows that the position of fluorine atoms significantly impacts ring pucker, torsional angles, and non-covalent interactions, these findings are highly dependent on the specific substitution pattern and cannot be generalized to the 2,3,5-trifluoro arrangement without a dedicated computational analysis.

Quantum-Chemical Calculations (e.g., DFT)

Analysis of Electronic Properties and Aromaticity Modulation by Fluorination

No dedicated Density Functional Theory (DFT) calculations analyzing the electronic properties or the modulation of aromaticity for this compound have been published. For fluorinated aromatic rings in general, it is understood that the high electronegativity of fluorine atoms alters the quadrupole moment and reduces the electron density of the π-system, which influences cation-π and π-π stacking interactions. However, the precise quantitative effects, such as the HOMO-LUMO energy gap and the specific changes to the molecular electrostatic potential map for the 2,3,5-trifluoro isomer, remain uncharacterized in the scientific literature.

Understanding Intermolecular Interactions and Self-Assembly Propensities of Derivatives

There is no research available on the intermolecular interactions and self-assembly propensities of this compound or its derivatives. Studies on the self-assembly of other phenylalanine derivatives, such as diphenylalanine and triphenylalanine, show they can form complex nanostructures like nanotubes and nanoplates, driven by aromatic stacking and hydrogen bonding. The introduction of fluorine is known to modify these interactions, but how the specific 2,3,5-trifluoro pattern would direct self-assembly has not been investigated.

Simulation of Protein Dynamics and Stability with this compound Incorporation

There are no published molecular dynamics (MD) simulations that investigate the effects of incorporating this compound on protein dynamics and stability. While the incorporation of other fluorinated phenylalanine analogs into proteins has been studied to enhance thermal stability and modulate function, the specific impact of the 2,3,5-trifluoro isomer in such a context is currently undocumented.

Future Research Directions and Emerging Applications

Development of Novel Biocatalysts for Sustainable Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids, including enantiomerically pure forms of 2,3,5-trifluorophenylalanine, is a significant area of research. acs.org Biocatalytic methods are emerging as powerful and sustainable alternatives to traditional chemical synthesis, which often involves multiple steps, toxic reagents, and expensive starting materials. mdpi.comfu-berlin.de The development of novel biocatalysts through enzyme discovery and engineering is at the forefront of these efforts. acs.orgnih.gov

Researchers are focusing on two main strategies: utilizing fluorinated building blocks for diversified structures and the direct fluorination or fluoroalkylation of natural amino acids and proteins. bohrium.comrsc.org Directed evolution and metagenomic approaches have significantly expanded the toolbox of available enzymes, leading to biocatalysts with improved catalytic properties for producing D-phenylalanines. acs.org For instance, chemoenzymatic routes have been optimized for the synthesis of D-2,3,5-trifluorophenylalanine, a key intermediate for certain pharmaceuticals. acs.org These multi-enzyme cascade reactions demonstrate high yields and enantiopurity, showcasing the potential of biocatalysis in producing complex fluorinated molecules. acs.org

Table 1: Comparison of Chemoenzymatic Routes for D-2,3,5-Trifluorophenylalanine Synthesis

| Enzymatic Cascade | Starting Material | Number of Steps | Overall Yield (%) | Simplified E-factor (sEF) |

|---|---|---|---|---|

| LAAD/DAADH/GDH | DL-2,3,5-Trifluorophenylalanine | 3 | 43 | 440 |

| LAAD/DAAT/DDO | DL-2,3,5-Trifluorophenylalanine | 2 | 52 | 360 |

| PAL/LAAD/DAAT/DDO | trans-2,3,5-Trifluorocinnamic acid | 1 (enzymatic) + 1 (chemical) | 62 | 300 |

Data sourced from reference acs.org.

Advanced Spectroscopic Techniques for In Situ Protein Structural Probing

Fluorinated amino acids like 2,3,5-trifluorophenylalanine are exceptionally valuable as probes for in situ protein structural analysis, primarily using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is virtually absent in biological systems, the ¹⁹F nucleus provides a "background-free" signal. researchgate.netresearchgate.net This signal is highly sensitive to the local chemical environment, making it an exquisite reporter of protein conformation, dynamics, and interactions. researchgate.netnih.gov

The incorporation of a trifluoromethyl group, as found in analogues like trifluoromethyl-L-phenylalanine, into a protein allows researchers to monitor subtle conformational changes. researchgate.netnih.gov The ¹⁹F NMR chemical shifts can detect the binding of substrates, inhibitors, and cofactors, and even track reactions within an enzyme's active site. researchgate.net This technique is sensitive enough to report on changes both near the active site and at distances up to 25 Å away. researchgate.net

Methods for incorporating these fluorinated probes include solid-phase peptide synthesis, biosynthetic incorporation in expression systems, and genetic code expansion. researchgate.netresearchgate.net Biosynthetic incorporation into proteins expressed in human cells has recently been demonstrated, expanding the potential applications of ¹⁹F NMR to a wider range of complex proteins. nih.gov The unique spectroscopic properties of fluorinated amino acids thus provide a powerful tool for elucidating protein structure and function in a near-native environment. nih.gov

Integration with Cryo-EM and Advanced Imaging for Cellular Mechanism Elucidation

The synergy between ¹⁹F NMR spectroscopy and cryogenic electron microscopy (cryo-EM) is an emerging and powerful strategy for understanding the structure and dynamics of complex biomolecular machinery. nih.govacs.org While cryo-EM can provide high-resolution structural snapshots of different functional states, ¹⁹F NMR can report on the populations and dynamics of these states in solution. nih.govresearchgate.net

The use of an environmentally sensitive fluorine probe allows researchers to resolve different protein conformational ensembles by ¹⁹F NMR. nih.gov The populations of these states as determined by NMR have been shown to match well with those observed in structural ensembles determined by cryo-EM. nih.govacs.org This integrated approach enables ¹⁹F NMR to guide cryo-EM studies; for instance, NMR can identify conditions (like ligand binding) that stabilize a specific, perhaps transient, protein conformation. nih.govacs.org Subsequent cryo-EM imaging can then solve the high-resolution structure of that particular state, leading to the discovery of novel conformations and mechanistic insights. nih.govacs.org

This combination is particularly valuable for studying large and dynamic membrane proteins, such as transporters and receptors, whose functional cycles involve multiple conformational transitions. nih.govvacancyedu.com Detailed protocols for purifying protein complexes from mammalian or bacterial cells for cryo-EM analysis are well-established, paving the way for more widespread adoption of this integrative structural biology approach. nih.gov

Design of Next-Generation Chemical Probes for Protein Engineering and Drug Discovery Research

The unique physicochemical properties of fluorinated amino acids make them ideal building blocks for designing next-generation chemical probes for protein engineering and drug discovery. nih.govenamine.net The introduction of fluorine can significantly alter a molecule's pKa, conformation, and metabolic stability. bohrium.comrsc.orgenamine.net Incorporating residues like 2,3,5-trifluorophenylalanine into peptides and proteins can enhance their stability against degradation by proteases. nih.govacs.org

Fluorinated amino acids serve as powerful probes in several ways:

Structural Probes: As discussed, their unique ¹⁹F NMR signature allows for detailed studies of protein structure and dynamics. nih.gov

Interaction Probes: They can be used to investigate the impact of fluorine on protein-protein interactions. Studies have shown that a single fluoroalkyl side chain can restore the inhibitory properties of a protein inhibitor mutant. fu-berlin.de

Mechanism-Based Inhibitors: The electronegativity and leaving group ability of fluorine can be exploited to design mechanism-based or "suicide" enzyme inhibitors. nih.gov

Probes for Cellular Uptake: ¹⁹F-labeled amino acids can be incorporated into cell-penetrating peptides to monitor their degradation and cellular uptake by ¹⁹F NMR, offering a more precise alternative to bulky fluorophore labels. researchgate.net

The development of new fluorinated building blocks and synthetic methods, such as cross-coupling strategies, continues to expand the library of available fluorinated amino acids for these applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,5-trifluoro-DL-phenylalanine with high enantiomeric purity?

- Methodology : Opt for asymmetric synthesis using chiral catalysts or enzymatic resolution. For example, enzymatic transamination with aminotransferases can selectively produce the L- or D-enantiomer. Monitor reaction progress via chiral HPLC (e.g., using a Chiralpak® column) to confirm purity ≥98% .

- Key Considerations : Fluorine substitution at positions 2, 3, and 5 may sterically hinder catalysis; adjust reaction solvents (e.g., DMF or THF) and temperatures to optimize yield .

Q. How should researchers characterize the structural integrity of fluorinated phenylalanine derivatives?

- Analytical Techniques :

- NMR : Use NMR to confirm fluorine positions and quantify substitution efficiency (e.g., chemical shifts between -110 to -150 ppm for aromatic fluorines) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., CHFNO = 226.16 g/mol) and detect impurities .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, leveraging databases like RCSB PDB for reference .

Q. What safety protocols are critical when handling fluorinated amino acids in the lab?

- Guidelines :

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as fluorinated compounds may exhibit toxicity via bioaccumulation .

- Store under inert gas (argon) at -20°C to prevent decomposition; avoid contact with strong oxidizers (e.g., HNO) .

Advanced Research Questions

Q. How can this compound be applied in protein engineering or NMR-based structural studies?

- Applications :

- NMR Probes : Incorporate into proteins as NMR reporters to study conformational dynamics. Fluorine’s high sensitivity and lack of natural abundance in proteins reduce background noise .

- Fluorinated Tagging : Use as a metabolic label in cell cultures to track protein folding in vivo. Validate via LC-MS/MS after tryptic digestion .

Q. What strategies resolve contradictions in stability data for fluorinated amino acids under varying pH conditions?

- Approach :

- Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For acidic degradation, note hydrolytic cleavage of the C-F bond at pH < 3; buffer with phosphate (pH 7.4) to stabilize .

- Cross-reference computational models (DFT calculations) to predict degradation pathways and validate experimentally .

Q. How can researchers optimize enantiomeric resolution of DL mixtures for mechanistic studies?

- Techniques :

- Dynamic Kinetic Resolution : Employ palladium catalysts for racemization of the undesired enantiomer during synthesis, achieving >99% ee .

- Chromatography : Use simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases for large-scale separation .

Q. What are the challenges in quantifying fluorine substitution efficiency, and how can they be mitigated?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.